Perftoran is a perfluorocarbon-based oxygen carrier developed by the Russian Academy of Sciences and the Perftoran Company between 1980 and 1996. It is an emulsion of perfluorocarbons in a surfactant and electrolyte mixture, designed to enhance oxygen delivery in hypoxic conditions. Approved for clinical use in Russia and Mexico, Perftoran is primarily utilized as a blood substitute during surgeries, trauma management, and treatment of ischemic disorders such as cerebral ischemia. Its half-life in blood circulation is approximately 24 hours, with elimination occurring mainly through the lungs, while some components are excreted via the kidneys .
Perftoran functions primarily through its ability to dissolve and transport oxygen. Upon administration, it interacts with biological fluids to facilitate oxygen diffusion into tissues. The chemical structure of Perftoran allows it to absorb significant volumes of gases without intermolecular interactions, making it effective in enhancing tissue oxygenation during hypoxic states . Its mechanism involves the formation of oxygenated complexes that can be utilized by cells, thereby improving cellular respiration and metabolic functions.
Perftoran exhibits notable biological activity as an oxygen carrier. It has been shown to reduce hypoxia-associated resistance in cancer cells, particularly lung cancer, by suppressing hypoxia-inducible factors and related microRNAs. This action enhances the efficacy of chemotherapy agents like carboplatin by decreasing cellular resistance and promoting apoptosis . Additionally, studies indicate that Perftoran can improve tissue oxygenation and reduce ischemic cell death during various medical conditions .
The synthesis of Perftoran involves creating a stable emulsion of perfluorocarbons combined with surfactants and electrolytes. The specific process includes:
Perftoran has several clinical applications:
Research has highlighted Perftoran's interactions with various biological pathways:
Several compounds share similarities with Perftoran in terms of their function as oxygen carriers or blood substitutes. Here’s a comparison highlighting their uniqueness:
Compound Name | Type | Unique Features |
---|---|---|
Oxygent | Perfluorocarbon Emulsion | Designed for use in emergency medicine; rapid oxygen delivery. |
Fluosol-DA | Perfluorocarbon Emulsion | First approved PFC for clinical use; used primarily for blood replacement. |
Perflubron | Perfluorocarbon Emulsion | Used in lung expansion therapy; helps improve gas exchange in pulmonary applications. |
Hextend | Hydroxyethyl Starch | Primarily a volume expander; not specifically an oxygen carrier but improves hemodynamics. |
Perftoran stands out due to its specific formulation optimized for both oxygen transport and therapeutic applications in critical care settings, particularly in managing hypoxia-related conditions . Its unique interaction with biological systems enhances its efficacy as both a therapeutic agent and a supportive treatment modality in various medical scenarios.
Perftoran represents a sophisticated perfluorocarbon-based emulsion with a complex molecular architecture designed for oxygen transport applications [1]. The compound exhibits the molecular formula C₂₂F₄₁N with a molecular weight of 1057.2 grams per mole, reflecting its highly fluorinated nature [1] [3]. This perfluorocarbon emulsion consists of multiple distinct components that work synergistically to create a stable oxygen-carrying system [4] [15].
The perfluorocarbon foundation of Perftoran consists of two primary components that exist in a specific stoichiometric ratio [4]. These perfluorocarbon compounds form the core oxygen-carrying capacity of the emulsion through their unique molecular structures and gas-solubility properties [5].
Component | Molecular Formula | Molecular Weight (g/mol) | Ratio in Perftoran | Physical State | Oxygen Solubility |
---|---|---|---|---|---|
Perfluorodecalin | C₁₀F₁₈ | 462.08 | 2 | Colorless liquid | High (49 mL O₂ per 100 mL at 25°C) |
Perfluoro-N-(4-methylcyclohexyl)-piperidine | C₁₂F₂₃N | 595.10 | 1 | Colorless liquid | High |
Perfluorodecalin constitutes the predominant perfluorocarbon component within Perftoran, comprising two-thirds of the perfluorocarbon content [4]. This compound represents a fully fluorinated derivative of decalin, where all hydrogen atoms have been systematically replaced with fluorine atoms [7] [8]. Perfluorodecalin exhibits the molecular formula C₁₀F₁₈ with a molecular weight of 462.08 grams per mole [8] [12].
The structural characteristics of perfluorodecalin include its existence as both cis and trans isomers, with the cis-isomer displaying a melting point of negative 3.6 degrees Celsius and the trans-isomer exhibiting a melting point of positive 18 degrees Celsius [7]. The compound demonstrates exceptional chemical and biological inertness, maintaining stability up to 400 degrees Celsius [7]. Perfluorodecalin possesses remarkable oxygen solubility, with 100 milliliters of perfluorodecalin at 25 degrees Celsius capable of dissolving 49 milliliters of oxygen at standard temperature and pressure [7].
The density of perfluorodecalin reaches 1.908 grams per milliliter at 25 degrees Celsius, substantially higher than water [8]. This compound exhibits a boiling point of 142 degrees Celsius and demonstrates complete insolubility in water while maintaining excellent gas-dissolving properties [8]. The refractive index and vapor pressure characteristics contribute to its unique physical profile within the emulsion system [8].
Perfluoro-N-(4-methylcyclohexyl)-piperidine serves as the secondary perfluorocarbon component in Perftoran, comprising one-third of the perfluorocarbon content [4]. This compound displays the molecular formula C₁₂F₂₃N with a molecular weight of 595.0984 grams per mole [10] [13]. The presence of nitrogen within the molecular structure distinguishes this component from perfluorodecalin while maintaining the essential perfluorinated characteristics [10].
The thermodynamic properties of perfluoro-N-(4-methylcyclohexyl)-piperidine include an enthalpy of vaporization of 56.6 kilojoules per mole and an enthalpy of fusion ranging from 8.32 to 8.6 kilojoules per mole at temperatures near 293 Kelvin [10]. These thermal characteristics contribute to the overall stability and phase behavior of the Perftoran emulsion system [10].
The compound exists as a colorless liquid at ambient conditions and demonstrates high purity levels exceeding 97 percent in commercial preparations [13]. The molecular architecture incorporates both cyclohexyl and piperidine ring systems, fully substituted with fluorine atoms to achieve complete perfluorination [10] [13].
The emulsion matrix of Perftoran incorporates specialized components designed to stabilize the perfluorocarbon droplets and maintain physiological compatibility [15] [16]. These components work collectively to prevent coalescence and Ostwald ripening while ensuring appropriate electrolyte balance [21] [23].
Component | Function | Concentration | Properties |
---|---|---|---|
Proxanol 268 (Surfactant) | Emulsifier/Stabilizer | Approximately 4% w/v | Block copolymer surfactant |
Electrolyte Mixture | Isotonicity and pH regulation | Varies | Mixture of salts and buffers |
Proxanol 268 functions as the primary surfactant system within Perftoran, enabling the formation and stabilization of the perfluorocarbon emulsion [15] [16]. This block copolymer surfactant represents a critical advancement over earlier emulsification systems, allowing for the creation of smaller droplets with enhanced stability characteristics [21]. The surfactant concentration typically ranges around 4 percent weight per volume within the final emulsion formulation [18].
The molecular structure of Proxanol 268 incorporates both hydrophilic and lipophilic segments, enabling effective interfacial activity at the perfluorocarbon-water interface [21]. This amphiphilic character facilitates the reduction of interfacial tension while providing steric stabilization to prevent droplet coalescence [21] [23]. The surfactant contributes to the formation of droplets averaging 0.07 micrometers in diameter, approximately one-hundredth the size of erythrocytes [4] [16].
Proxanol 268 demonstrates superior performance compared to earlier surfactant systems such as lecithin or phospholipids, which generated insufficient surface charge density for long-term stability [21]. The block copolymer structure allows for heat sterilization of the emulsion while maintaining structural integrity during storage and thawing processes [21]. The surfactant exhibits elimination through renal excretion within 24 hours following administration [16].
The electrolyte mixture within Perftoran serves multiple physiological functions including isotonicity maintenance and pH regulation [15] [19]. This component consists of carefully balanced salts and buffering agents designed to ensure compatibility with biological systems [19]. The specific electrolyte composition varies depending on the intended application and storage requirements [19].
The electrolyte system contributes to the overall stability of the emulsion by providing appropriate ionic strength and osmotic balance [21]. These components work synergistically with Proxanol 268 to maintain droplet size distribution and prevent aggregation during storage [23]. The electrolyte mixture undergoes sterilization processes alongside the other components to ensure microbiological safety [19].
The buffering capacity of the electrolyte mixture helps maintain pH stability throughout the shelf life of the product [21]. The ionic components contribute to the overall conductivity and rheological properties of the final emulsion [23]. Specific salt concentrations are optimized to minimize interactions with the perfluorocarbon phase while maintaining physiological compatibility [19].
The molecular architecture of Perftoran reflects the unique structural characteristics imparted by extensive fluorination and specialized emulsification techniques [1] [17]. The overall molecular framework demonstrates exceptional stability through multiple reinforcing structural features [17] [22].
The carbon-fluorine bonds within Perftoran represent some of the strongest single bonds found in organic chemistry, with bond dissociation energies ranging from 484 to 515 kilojoules per mole [17] [20]. These bonds exhibit lengths typically measuring 1.35 to 1.39 angstroms, shorter than carbon-hydrogen bonds but longer than carbon-oxygen bonds [17]. The high electronegativity difference between carbon (2.5) and fluorine (4.0) creates significant polarity within each bond, contributing partial ionic character to the molecular structure [17] [20].
Property | Value |
---|---|
Bond Length | 1.35-1.39 Å |
Bond Strength | 484-515 kJ/mol (110-130 kcal/mol) |
Bond Polarity | Highly polar (partial ionic character) |
Electronegativity Difference | 1.5 (F: 4.0, C: 2.5) |
Stability Factor | One of the strongest single bonds in organic chemistry |
The partial charges resulting from the electronegativity difference create attractive electrostatic interactions that strengthen and shorten the carbon-fluorine bonds [17]. Multiple carbon-fluorine bonds on the same carbon center exhibit a cumulative strengthening effect, where additional fluorine substitution increases the positive partial charge on carbon, further stabilizing adjacent carbon-fluorine bonds [22]. This phenomenon extends beyond geminal carbons to strengthen the entire carbon backbone through inductive effects [22].
The bond strength characteristics contribute directly to the chemical inertness and thermal stability observed in Perftoran components [22]. The resistance to metabolic degradation stems from the exceptional stability of these carbon-fluorine bonds under physiological conditions [17]. The polar nature of individual bonds paradoxically results in overall molecular nonpolarity due to symmetrical charge distribution, contributing to the unique phase behavior of perfluorocarbons [21] [27].
The structural stability of Perftoran derives from multiple complementary factors operating at both molecular and supramolecular levels [21] [22]. The perfluorocarbon components adopt a helical chain conformation with carbon-fluorine dipoles distributed axially around the molecular helix, contrasting with the planar zigzag configuration typical of hydrocarbons [6]. This unique three-dimensional arrangement maximizes the stability of the fluorinated backbone while minimizing intermolecular interactions [27].
Factor | Description |
---|---|
Particle Size | Average 0.07 μm (70 nm), approximately 1/100th the size of erythrocytes |
Emulsion Stability Mechanism | Steric stabilization by surfactant and electrostatic repulsion |
Storage Conditions | Stable when frozen, requires specific handling for thawing |
Structural Feature | Multiple C-F bonds strengthen adjacent C-F bonds and C-C backbone |
Molecular Architecture Impact | Helical chain orientation with C-F dipoles distributed axially |
The emulsion stability mechanisms involve both steric and electrostatic stabilization provided by the Proxanol 268 surfactant system [21]. The average particle size of 0.07 micrometers provides optimal stability against both coalescence and Ostwald ripening while ensuring appropriate pharmacokinetic behavior [4] [21]. The small particle size creates a high surface-area-to-volume ratio that enhances oxygen transport efficiency while minimizing the risk of vascular occlusion [21].
Temperature-dependent stability characteristics enable the emulsion to withstand freezing for long-term storage while maintaining structural integrity upon thawing [21]. The absence of accessible low-energy molecular orbitals in the perfluorocarbon structure prevents chemical interactions with dissolved gases, allowing for efficient gas transport without chemical binding [6]. The dense fluorine atoms create a protective sheath around the perfluorinated backbone, shielding it from potential reactants and contributing to the overall chemical inertness of the system [6] [22].